molecular formula C16H28N2O4 B8205860 Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate

Cat. No.: B8205860
M. Wt: 312.40 g/mol
InChI Key: GNSWZLOOMVQNKV-UHFFFAOYSA-N
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Description

Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate is an organic compound that features a unique structure with two tert-butyl groups and a biazetidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the use of triphosgene and tert-butylamine in an anhydrous solvent such as toluene. The reaction is carried out under an inert atmosphere, often with cooling to maintain the desired temperature .

Industrial Production Methods

Industrial production of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate stands out due to its biazetidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts .

Properties

IUPAC Name

tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-7-11(8-17)12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWZLOOMVQNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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